N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-methylindole with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can be compared with other similar compounds such as:
N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide: This compound has a similar structure but lacks the methyl group at the 2-position of the indole ring. It may have different biological activities and chemical properties.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a benzene ring, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C17H18N2O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S/c1-13-15(16-9-5-6-10-17(16)19-13)11-12-18-22(20,21)14-7-3-2-4-8-14/h2-10,18-19H,11-12H2,1H3 |
InChI Key |
ADIRKPDEQQMDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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